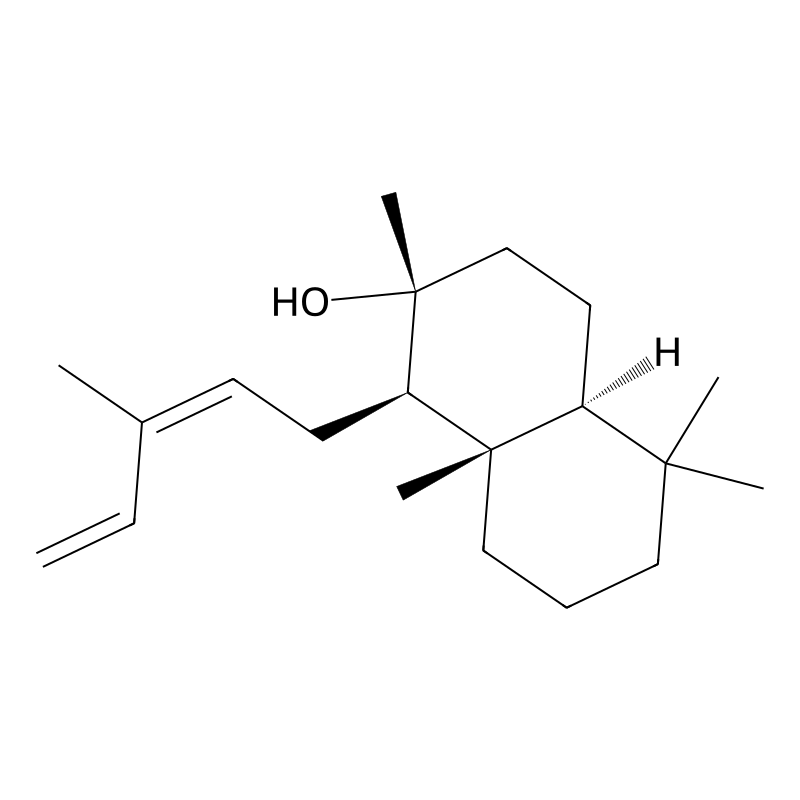

cis-Abienol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cis-abienol is a naturally occurring compound classified as a labdane diterpenoid. It has been identified in various plants, including balsam fir (Abies balsamea), tobacco (Nicotiana tabacum), and Bolivian sunroot (Polymnia sonchifolia) []. Scientific research on cis-abienol focuses on two main areas: understanding its role in plant biology and exploring its potential for industrial applications.

Biosynthesis and Ecological Role

Researchers are interested in how cis-abienol is produced in plants. Studies have investigated the enzymes responsible for its biosynthesis and the genes that control these enzymes []. Understanding this pathway can provide insights into the overall metabolism of terpenes in plants, a large and diverse class of natural products with various ecological functions.

One area of study concerns the potential role of cis-abienol in plant defense mechanisms. It has been hypothesized that cis-abienol may play a part in attracting beneficial insects or repelling herbivores [].

Potential Industrial Applications

Cis-abienol has attracted interest for its potential use as a precursor in the synthesis of commercially valuable compounds. One example is ambergris, a resinous material used in perfumery. Ambergris is a natural product derived from whales, and its availability is limited due to conservation concerns. Researchers are exploring the possibility of using cis-abienol as a sustainable alternative for the production of amber fragrance ingredients [].

Cis-Abienol is a natural diterpene alcohol with the molecular formula C20H34O, classified as a labdane diterpenoid. It is characterized by a labdane skeleton that features double bonds at carbon positions 12 and 14, with the double bond at C-12 exhibiting Z-stereochemistry. This compound is primarily isolated from the balsam fir (Abies balsamea) and plays a significant role in the biosynthesis of various terpenoids and aromatic compounds .

Cis-Abienol can undergo several chemical transformations:

- Isomerization: It can be converted into trans-abienol through an isomerization reaction facilitated by mercuric acetate, which highlights its reactivity due to the presence of double bonds .

- Reduction: The compound can be reduced to yield other derivatives, such as ambrox, through reactions involving reducing agents like sodium borohydride .

- Biosynthetic Pathways: In microbial systems, cis-abienol is synthesized from geranyl diphosphate through enzymatic processes involving class II diterpene synthases, showcasing its role as a precursor in various biosynthetic pathways .

Cis-Abienol exhibits notable biological activities:

- Antioxidant Properties: Studies indicate that cis-abienol enhances antioxidant enzyme activities, such as catalase and superoxide dismutase, in plants like tomato. This suggests its potential role in plant defense mechanisms against oxidative stress .

- Signal Transduction: It has been shown to stimulate defensive signaling pathways in plants, particularly through the jasmonic acid and salicylic acid pathways, which are critical for plant immune responses .

- Phytoalexin Production: Cis-abienol treatment in plants leads to increased production of phytoalexins, contributing to enhanced resistance against pathogens .

Cis-Abienol can be synthesized through various methods:

- Microbial Biosynthesis: A significant method involves using genetically modified Escherichia coli strains that express specific genes related to the mevalonate pathway. This approach has achieved notable yields of cis-abienol directly from glucose .

- Chemical Synthesis: Laboratory synthesis of cis-abienol can also be performed starting from sclareol or other related terpenoids through multi-step organic reactions that include reduction and hydrolysis steps .

Cis-Abienol has several applications across different fields:

- Fragrance Industry: Due to its pleasant aroma, cis-abienol is utilized in the fragrance industry as a precursor for synthetic amber compounds, serving as a sustainable alternative to ambergris .

- Agricultural Use: Its biological activity makes it useful in agricultural formulations aimed at enhancing plant resistance to diseases and stress factors .

- Pharmaceuticals: The compound's antioxidant properties suggest potential applications in developing health supplements or therapeutic agents targeting oxidative stress-related conditions.

Research on cis-abienol has focused on its interactions within biological systems:

- Cell Signaling: Studies have demonstrated that cis-abienol influences cell signaling pathways associated with plant defense mechanisms, particularly through the modulation of reactive oxygen species and defensive enzyme activities .

- Enzyme Activity Modulation: Interaction studies reveal that cis-abienol enhances the activity of various enzymes involved in metabolic pathways linked to plant defense and stress response .

Cis-Abienol shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Trans-Abienol | Isomer of cis-abienol with E-stereochemistry at C-12 | Less commonly found; different biological activity |

| Sclareol | Contains a similar labdane structure | Precursor for various fragrances; more abundant |

| Ambrox | Derived from both sclareol and cis-abienol | Widely used in perfumery; higher market demand |

| Diterpene Alcohols | General class including various structures | Diverse biological activities; vary widely in use |

Cis-abienol is unique due to its specific stereochemistry and its dual role as both a fragrance precursor and a bioactive compound enhancing plant defenses. Its synthesis methods further distinguish it from other similar compounds by leveraging biotechnological advancements for sustainable production.

Terpenoid Backbone Biosynthesis Precursors

The biosynthesis of cis-abienol begins with the formation of universal five-carbon building blocks through two distinct metabolic pathways that produce isopentenyl diphosphate and dimethylallyl diphosphate [1] [2] [3]. These pathways represent fundamental routes for terpenoid backbone biosynthesis across all domains of life.

Mevalonate Pathway

The mevalonate pathway operates primarily in the cytosol of eukaryotic cells and represents the classical route for isoprenoid precursor biosynthesis [4] [5] [6]. This pathway consists of seven sequential enzymatic steps that convert acetyl-coenzyme A into the five-carbon building blocks [7]. The initial reactions involve acetoacetyl-coenzyme A thiolase catalyzing the condensation of two acetyl-coenzyme A molecules to form acetoacetyl-coenzyme A, followed by 3-hydroxy-3-methylglutaryl-coenzyme A synthase producing 3-hydroxy-3-methylglutaryl-coenzyme A [5]. The rate-limiting step is catalyzed by 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which reduces 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate using nicotinamide adenine dinucleotide phosphate as the reducing agent [8] [6].

The lower portion of the mevalonate pathway involves three consecutive adenosine triphosphate-dependent phosphorylation reactions [5]. Mevalonate kinase phosphorylates mevalonate at the 5-hydroxyl position to yield mevalonate 5-phosphate, while phosphomevalonate kinase catalyzes the formation of mevalonate 5-diphosphate [8]. The final step involves mevalonate diphosphate decarboxylase, which performs an adenosine triphosphate-dependent decarboxylation to produce isopentenyl diphosphate [5]. Isopentenyl pyrophosphate isomerase catalyzes the reversible isomerization between isopentenyl diphosphate and dimethylallyl diphosphate [9] [10].

Methylerythritol Phosphate Pathway

The methylerythritol phosphate pathway functions in plastids of photosynthetic organisms and most bacteria, representing an alternative route for five-carbon precursor biosynthesis [11] [12] [13]. This pathway consists of seven enzymatic steps beginning with the condensation of pyruvate and glyceraldehyde 3-phosphate [14] [15]. Deoxyxylulose 5-phosphate synthase catalyzes the initial thiamin diphosphate-dependent reaction to form deoxyxylulose 5-phosphate with the release of carbon dioxide [16].

The second step involves deoxyxylulose 5-phosphate reductoisomerase, which converts deoxyxylulose 5-phosphate to methylerythritol 4-phosphate using nicotinamide adenine dinucleotide phosphate as the reducing agent [16]. Subsequent reactions involve methylerythritol 4-phosphate cytidylyltransferase producing cytidine diphosphate-methylerythritol, followed by cytidine diphosphate-methylerythritol kinase generating cytidine diphosphate-methylerythritol 4-phosphate [16]. Methylerythritol cyclodiphosphate synthase catalyzes the formation of the cyclic intermediate methylerythritol cyclodiphosphate with the release of cytidine monophosphate [16].

The final two steps of the methylerythritol phosphate pathway involve iron-sulfur cluster enzymes that are sensitive to oxidative stress conditions [11] [12]. 4-Hydroxy-3-methylbut-2-enyl diphosphate synthase converts methylerythritol cyclodiphosphate to 4-hydroxy-3-methylbut-2-enyl diphosphate, while 4-hydroxy-3-methylbut-2-enyl diphosphate reductase produces both isopentenyl diphosphate and dimethylallyl diphosphate as final products [17] [16].

Prenyltransferase-Catalyzed Chain Elongation

The conversion of five-carbon building blocks to the twenty-carbon geranylgeranyl diphosphate substrate for cis-abienol biosynthesis involves sequential prenyltransferase reactions [18] [19] [3]. Geranyl diphosphate synthase catalyzes the condensation of dimethylallyl diphosphate and isopentenyl diphosphate to produce geranyl diphosphate, the ten-carbon precursor of monoterpenes [19] [20]. This enzyme functions as a heterodimer composed of two distinct subunits of 28 and 37 kilodaltons, both containing plastid-targeting sequences [19].

Farnesyl diphosphate synthase extends geranyl diphosphate through additional isopentenyl diphosphate condensation to form the fifteen-carbon farnesyl diphosphate [18] [3]. The final elongation step involves geranylgeranyl diphosphate synthase, which catalyzes the formation of geranylgeranyl diphosphate from farnesyl diphosphate and isopentenyl diphosphate [21] [22] [23]. The crystal structure of geranylgeranyl diphosphate synthase from Sinapis alba reveals a dimeric enzyme with distinct binding sites for substrates and products [21] [22]. The enzyme exhibits significant conformational changes upon substrate binding, with helix α8 undergoing large movements when dimethylallyl diphosphate or analogues bind to the allyl site [21].

Key Enzymatic Machinery

Bifunctional Class I/II Diterpene Synthases

Bifunctional diterpene synthases represent a unique class of enzymes that combine both class I and class II catalytic activities within a single polypeptide chain [24] [25] [26] [27]. These enzymes possess a characteristic tridomain architecture consisting of γ, β, and α domains, where the γβ didomains harbor class II activity and the α domain contains class I functionality [28] [29] [30].

Structural Architecture and Domain Organization

The tridomain structure of bifunctional diterpene synthases reflects their evolutionary origin from the fusion of separate class II and class I enzymes [26] [30]. The γβ didomains share structural homology with triterpene cyclases such as squalene-hopene cyclase, featuring similar positioning of catalytic motifs and active site architecture [26] [31]. The β domain contains the characteristic aspartate-rich DxDD motif required for protonation-initiated cyclization, while the γ domain provides additional structural support and may participate in substrate binding [26].

The α domain exhibits the typical farnesyl diphosphate synthase fold found in class I terpene synthases [26] [31]. This domain contains the DDxxD and NDxxSxxxE motifs that coordinate three magnesium ions necessary for ionization-initiated catalysis [27]. The modular organization enables these enzymes to catalyze sequential reactions at distinct active sites, with products from the class II reaction serving as substrates for subsequent class I cyclization [25] [26].

Mechanistic Distinctions from Monofunctional Enzymes

Bifunctional cis-abienol synthase from Abies balsamea represents a mechanistically distinct enzyme compared to typical diterpene synthases that produce tricyclic products [24] [25]. The class II active site catalyzes cyclization and hydroxylation at carbon C-8 of a postulated carbocation intermediate, followed by cleavage of the diphosphate group and termination without further cyclization in the class I active site [24] [25]. This reaction mechanism contrasts sharply with isopimaradiene-type or levopimaradiene/abietadiene synthase-type enzymes, which employ deprotonation reactions in the class II active site and secondary cyclizations in the class I active site to produce tricyclic diterpenes [25].

The unique reaction sequence begins with geranylgeranyl diphosphate binding to the class II active site, where protonation-initiated cyclization generates a labda-13-en-8-yl cation intermediate [25] [32]. Water capture at the C-8 carbon produces labda-13-en-8-ol diphosphate, which then translocates to the class I active site [25] [32]. Ionization of the allylic diphosphate occurs without additional cyclization, yielding cis-abienol as the final product [25]. This mechanism demonstrates how variations in active site architecture can direct alternative reaction pathways from common carbocation intermediates.

Substrate Specificity and Product Formation

Functional characterization of recombinant cis-abienol synthase reveals strict substrate specificity for geranylgeranyl diphosphate and exclusive formation of cis-abienol [24] [25]. The enzyme exhibits typical Michaelis-Menten kinetics and requires magnesium ions for optimal activity [33] [24]. Gas chromatography-mass spectrometry analysis confirms the identity of the enzymatic product through comparison with authentic standards and characteristic mass fragmentation patterns [24] [25].

Site-directed mutagenesis studies have identified key amino acid residues that determine product specificity in cis-abienol synthase [24] [32]. Comparative homology modeling suggests that active site residues Asp-348, Leu-617, Phe-696, and Gly-723 are potentially important for the unique reaction specificity [24]. These residues likely influence carbocation stabilization and the positioning of water molecules necessary for hydroxylation at the C-8 position [32].

Hydroxylation and Cyclization Mechanisms

The biosynthesis of cis-abienol involves sophisticated hydroxylation and cyclization mechanisms that distinguish this pathway from other diterpene biosynthetic routes [33] [24] [25]. The process occurs through a carefully orchestrated sequence of carbocation chemistry and stereoselective transformations.

Protonation-Initiated Cyclization

The initial cyclization step begins with the protonation of the terminal double bond of geranylgeranyl diphosphate by the DxDD motif in the class II active site [25] [27]. This protonation generates a highly reactive carbocation intermediate that undergoes stereospecific cyclization to form the labdane skeleton [33] [25]. The reaction involves precise control of carbocation migration and stabilization through specific amino acid residues and electrostatic interactions within the active site [34].

The cyclization cascade proceeds through a series of carbocation rearrangements that establish the bicyclic labdane framework [25]. Unlike triterpene cyclases that catalyze multiple ring closures, the class II active site of cis-abienol synthase limits cyclization to formation of the initial bicyclic structure [25]. The positioning of key aspartate residues and the overall active site topology determine the stereochemical outcome and prevent over-cyclization [34] [27].

Hydroxylation Mechanism and Water Capture

A distinctive feature of cis-abienol biosynthesis is the stereoselective hydroxylation at carbon C-8 during the class II reaction [24] [25]. This hydroxylation occurs through nucleophilic capture of the labda-13-en-8-yl cation by a strategically positioned water molecule [25] [32]. The reaction requires precise coordination between the carbocation intermediate and solvent water, facilitated by specific active site residues that position the nucleophile appropriately [32].

The water capture mechanism involves stabilization of the carbocation through cation-π interactions with aromatic residues and hydrogen bonding networks that orient the attacking water molecule [34]. Mutagenesis studies demonstrate that alterations to key active site residues can disrupt this hydroxylation reaction, leading to alternative product formation or loss of activity [32]. The stereospecificity of hydroxylation is maintained through the rigid active site architecture that permits water access from only one face of the carbocation [24].

Class I Active Site Termination

Following hydroxylation in the class II active site, the labda-13-en-8-ol diphosphate intermediate translocates to the class I active site for the final reaction step [25]. The class I domain catalyzes ionization of the allylic diphosphate group through coordination with three magnesium ions bound by the DDxxD motif [25] [27]. This ionization generates a secondary carbocation that is immediately quenched without further cyclization.

The mechanism of termination in the class I active site represents a departure from typical class I diterpene synthases, which catalyze additional cyclization reactions [25] [26]. In cis-abienol synthase, the active site architecture prevents secondary cyclizations and favors rapid deprotonation or other termination mechanisms [24] [25]. This specificity is achieved through the precise positioning of basic residues and the exclusion of nucleophilic groups that might promote alternative reaction pathways [32].

Stereochemical Control and Product Selectivity

The stereochemical fidelity of cis-abienol formation depends on multiple factors including substrate binding orientation, carbocation stabilization, and termination mechanisms [24] [34]. The enzyme exhibits remarkable selectivity for the cis configuration at the C-8 hydroxyl group, which is determined by the approach vector of the nucleophilic water molecule [25]. This selectivity is maintained across different reaction conditions and substrate concentrations, indicating tight mechanistic control [24].

Kinetic studies reveal that the hydroxylation and cyclization reactions are tightly coupled, with no detectable accumulation of intermediates under normal reaction conditions [24]. This coupling ensures high product selectivity and prevents the formation of alternative cyclization products that might arise from competing reaction pathways [25]. The integration of hydroxylation and cyclization within the class II active site represents an elegant solution for the biosynthesis of oxygenated diterpenes [32].

Genetic Regulation in Source Organisms

The genetic regulation of cis-abienol biosynthesis exhibits complex patterns that vary among source organisms and reflect the diverse ecological roles of this compound [35] [36] [37]. Understanding these regulatory mechanisms provides insights into the evolutionary pressures that have shaped diterpene biosynthesis and the potential for metabolic engineering applications.

Regulation in Abies balsamea

In balsam fir (Abies balsamea), the primary source organism for cis-abienol, the bifunctional cis-abienol synthase gene (AbCAS) shows tissue-specific expression patterns that correlate with compound accumulation [24] [25]. Transcriptome analysis and metabolite profiling reveal that cis-abienol accumulates predominantly in bark and phloem tissues, where it comprises more than 25% of the total diterpenoid content [25]. This tissue-specific accumulation pattern suggests that AbCAS expression is under developmental and spatial control mechanisms.

The expression of AbCAS paralogs in balsam fir shows differential regulation in response to environmental stresses and developmental cues [25]. High-throughput transcriptome sequencing has identified multiple diterpene synthase sequences, including levopimaradiene/abietadiene synthase and isopimaradiene synthase, all belonging to the gymnosperm-specific TPS-d subfamily [25]. These paralogous genes exhibit distinct expression patterns, suggesting functional specialization and potential regulatory cross-talk [25].

Environmental factors significantly influence the expression of diterpene biosynthetic genes in conifers [25]. Mechanical wounding, pathogen attack, and seasonal changes can modulate the transcription of AbCAS and related genes [25]. The regulation likely involves transcription factors that respond to stress signals and coordinate the expression of defense-related secondary metabolites [25]. However, the specific regulatory elements and transcriptional control mechanisms remain to be fully characterized.

Tobacco Genetic Regulation Systems

In tobacco (Nicotiana tabacum), the genetic regulation of cis-abienol biosynthesis involves coordinate control of multiple genes including NtCPS2 and NtABS [35] [36] [37]. The NtCPS2 gene is located on chromosome A and shows specific expression in glandular trichome cells [35] [37]. This tissue-specific expression pattern is maintained by regulatory elements that target gene expression to specialized secretory structures [35].

CRISPR-Cas9 knockout studies of NtCPS2 reveal complex regulatory networks that extend beyond direct biosynthetic control [35] [36]. Knockout mutants show decreased expression of NtABS, indicating that NtCPS2 function influences downstream gene expression through unknown regulatory mechanisms [35]. RNA sequencing analysis of knockout lines identifies 9,514 differentially expressed genes, including 4,279 upregulated and 5,235 downregulated transcripts [35].

The regulatory networks affected by NtCPS2 knockout encompass diverse biological processes including plant hormone signal transduction, pathogen resistance responses, and general stress signaling [35] [36]. Gibberellin and abscisic acid levels increase in knockout plants, suggesting metabolic flux redirection when the cis-abienol pathway is disrupted [35] [36]. This metabolic compensation demonstrates the integration of diterpene biosynthesis with primary metabolism and hormone homeostasis [36].

Hormonal and Environmental Control

Plant hormones play significant roles in regulating cis-abienol biosynthesis and related metabolic pathways [35] [36]. The knockout of NtCPS2 leads to increased gibberellin content, indicating that geranylgeranyl diphosphate flux is redirected toward primary metabolic pathways when secondary metabolism is impaired [35] [36]. This redirection involves upregulation of gibberellin biosynthetic genes including ent-kaurene synthase and related enzymes [35].

Abscisic acid levels also increase in NtCPS2 knockout plants, suggesting complex interactions between diterpene biosynthesis and stress hormone production [35] [36]. The increased abscisic acid content may reflect enhanced stress responses when chemical defense compounds like cis-abienol are not available [36]. These hormonal changes correlate with altered plant growth characteristics and stress tolerance [36].

Environmental stress conditions modulate the expression of cis-abienol biosynthetic genes through multiple signaling pathways [35] [36]. Drought stress, pathogen challenge, and mechanical damage can all influence transcript levels of key enzymes [35]. The integration of environmental signals with metabolic regulation ensures that cis-abienol production responds appropriately to ecological pressures and resource availability.

Transcriptional Networks and Regulatory Factors

The transcriptional control of cis-abienol biosynthesis involves complex networks of regulatory factors that coordinate gene expression with developmental programs and environmental responses [35]. Transcription factors identified in differential expression analyses include members of families known to regulate secondary metabolism, stress responses, and cell differentiation [35].

The coordinate regulation of NtCPS2 and NtABS suggests the presence of common regulatory elements or shared transcriptional control mechanisms [35]. Both genes show similar tissue-specific expression patterns and respond coordinately to environmental perturbations [35]. The identification of these regulatory elements could provide targets for metabolic engineering efforts aimed at modulating cis-abienol production [35].

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Sallaud C, Giacalone C, Töpfer R, Goepfert S, Bakaher N, Rösti S, Tissier A. Characterization of two genes for the biosynthesis of the labdane diterpene Z-abienol in tobacco (Nicotiana tabacum) glandular trichomes. Plant J. 2012 Oct;72(1):1-17. doi: 10.1111/j.1365-313X.2012.05068.x. Epub 2012 Jul 17. Erratum in: Plant J. 2013 May;74(4):713. PubMed PMID: 22672125.

3: Guo Z, Severson RF, Wagner GJ. Biosynthesis of the diterpene cis-abienol in cell-free extracts of tobacco trichomes. Arch Biochem Biophys. 1994 Jan;308(1):103-8. PubMed PMID: 8311442.

4: Zerbe P, Bohlmann J. Enzymes for synthetic biology of ambroxide-related diterpenoid fragrance compounds. Adv Biochem Eng Biotechnol. 2015;148:427-47. doi: 10.1007/10_2015_308. Review. PubMed PMID: 25846965.

5: Seo S, Gomi K, Kaku H, Abe H, Seto H, Nakatsu S, Neya M, Kobayashi M, Nakaho K, Ichinose Y, Mitsuhara I, Ohashi Y. Identification of natural diterpenes that inhibit bacterial wilt disease in tobacco, tomato and Arabidopsis. Plant Cell Physiol. 2012 Aug;53(8):1432-44. doi: 10.1093/pcp/pcs085. Epub 2012 Jun 7. PubMed PMID: 22685082.

6: Zedler JA, Gangl D, Guerra T, Santos E, Verdelho VV, Robinson C. Pilot-scale cultivation of wall-deficient transgenic Chlamydomonas reinhardtii strains expressing recombinant proteins in the chloroplast. Appl Microbiol Biotechnol. 2016 Aug;100(16):7061-70. doi: 10.1007/s00253-016-7430-y. Epub 2016 Mar 12. PubMed PMID: 26969037.

7: Vontimitta V, Danehower DA, Steede T, Moon HS, Lewis RS. Analysis of a Nicotiana tabacum L. genomic region controlling two leaf surface chemistry traits. J Agric Food Chem. 2010 Jan 13;58(1):294-300. doi: 10.1021/jf903256h. PubMed PMID: 20014852.

8: Jia M, Potter KC, Peters RJ. Extreme promiscuity of a bacterial and a plant diterpene synthase enables combinatorial biosynthesis. Metab Eng. 2016 Sep;37:24-34. doi: 10.1016/j.ymben.2016.04.001. Epub 2016 Apr 7. PubMed PMID: 27060773; PubMed Central PMCID: PMC4907819.

9: Ignea C, Trikka FA, Nikolaidis AK, Georgantea P, Ioannou E, Loupassaki S, Kefalas P, Kanellis AK, Roussis V, Makris AM, Kampranis SC. Efficient diterpene production in yeast by engineering Erg20p into a geranylgeranyl diphosphate synthase. Metab Eng. 2015 Jan;27:65-75. doi: 10.1016/j.ymben.2014.10.008. Epub 2014 Nov 7. PubMed PMID: 25446975.

10: Okamoto H, Yoshida D, Saito Y, Mizusaki S. Inhibition of 12-O-tetradecanoylphorbol-13-acetate-induced ornithine decarboxylase activity in mouse epidermis by sweetening agents and related compounds. Cancer Lett. 1983 Nov;21(1):29-35. PubMed PMID: 6315213.

11: Kennedy BS, Nielsen MT, Severson RF, Sisson VA, Stephenson MK, Jackson DM. Leaf surface chemicals fromNicotiana affecting germination ofPeronospora tabacina (adam) sporangia. J Chem Ecol. 1992 Sep;18(9):1467-79. doi: 10.1007/BF00993221. PubMed PMID: 24254279.

12: Matsuba Y, Nguyen TT, Wiegert K, Falara V, Gonzales-Vigil E, Leong B, Schäfer P, Kudrna D, Wing RA, Bolger AM, Usadel B, Tissier A, Fernie AR, Barry CS, Pichersky E. Evolution of a complex locus for terpene biosynthesis in solanum. Plant Cell. 2013 Jun;25(6):2022-36. doi: 10.1105/tpc.113.111013. Epub 2013 Jun 11. PubMed PMID: 23757397; PubMed Central PMCID: PMC3723610.

13: Duquesnoy E, Marongiu B, Castola V, Piras A, Porcedda S, Casanova J. Combined analysis by GC (RI), GC-MS and 13C NMR of the supercritical fluid extract of Abies alba twigs. Nat Prod Commun. 2010 Dec;5(12):1995-8. PubMed PMID: 21299139.

14: Cheng SS, Chung MJ, Lin CY, Wang YN, Chang ST. Phytochemicals from Cunninghamia konishii Hayata act as antifungal agents. J Agric Food Chem. 2012 Jan 11;60(1):124-8. doi: 10.1021/jf2042196. Epub 2011 Dec 14. PubMed PMID: 22129092.

15: Aasen AJ, Hlubucek JR, Enzell CR. Tobacco chemistry. 27. The structures of four stereoisomeric 8, 12x1-epoxylabd-14-en-13xl-ols isolated from Greek Nicotiana tabacum L. Acta Chem Scand B. 1975;29(5):589-92. PubMed PMID: 1166724.

16: Jackson DM, Severson RF, Johnson AW, Herzog GA. Effects of cuticular duvane diterpenes from green tobacco leaves on tobacco budworm (Lepidoptera: Noctuidae) oviposition. J Chem Ecol. 1986 Jun;12(6):1349-59. doi: 10.1007/BF01012354. PubMed PMID: 24307114.

17: Menetrez ML, Spurr HW Jr, Danehower DA, Lawson DR. Influence of tobacco leaf surface chemicals on germination ofPeronospora tabacina adam sporangia. J Chem Ecol. 1990 May;16(5):1565-76. doi: 10.1007/BF01014090. PubMed PMID: 24263827.

18: Tanapichatsakul C, Monggoot S, Gentekaki E, Pripdeevech P. Antibacterial and Antioxidant Metabolites of Diaporthe spp. Isolated from Flowers of Melodorum fruticosum. Curr Microbiol. 2018 Apr;75(4):476-483. doi: 10.1007/s00284-017-1405-9. Epub 2017 Nov 20. PubMed PMID: 29159689.